Faropenem sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

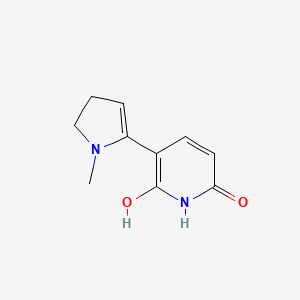

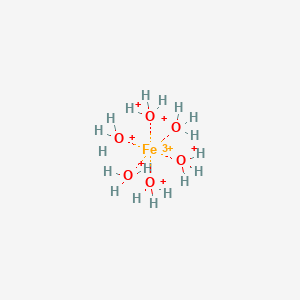

Faropenem sodium is an orally active beta-lactam antibiotic belonging to the penem group. It is resistant to some forms of extended-spectrum beta-lactamase and is available for oral use . This compound was developed by Daiichi Asubio Pharma and has been marketed in Japan since 1997 under the trade name Farom .

Preparation Methods

Synthetic Routes and Reaction Conditions: Faropenem sodium can be synthesized using 4-AA as the raw material through a ‘one-pot’ operation. This method involves intermediates that can be used directly for the next step reaction without the need for purification. The method has the advantages of low cost, high yield, and easy reaction conditions .

Industrial Production Methods: The industrial production of this compound involves dissolving the crude product in distilled water, chilling it to 4°C, and adding acetone with an ice bath. The mixture is then stirred, and the crystal is reclaimed and dried at 40°C to achieve a high yield .

Chemical Reactions Analysis

Types of Reactions: Faropenem sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly stable against beta-lactamase degradation .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphate buffer and acetonitrile. The reactions are typically carried out at a column temperature of 40°C .

Major Products Formed: The major products formed from these reactions include various beta-lactam antibiotics that are effective against a wide range of bacterial infections .

Scientific Research Applications

Faropenem sodium has been used in trials studying the treatment of tuberculosis, pulmonary tuberculosis, and community-acquired pneumonia . It is also used in the treatment of urinary tract infections and skin infections . The compound has shown promise in treating infections caused by gram-positive and gram-negative bacteria .

Mechanism of Action

Faropenem sodium works by binding to and inhibiting an enzyme called penicillin-binding protein, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. This inhibition weakens the bacterial cell wall, making it more susceptible to damage and ultimately leading to bacterial death .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to faropenem sodium include other beta-lactam antibiotics such as amoxicillin, cefotaxime, and ceftriaxone . These compounds also inhibit bacterial cell wall synthesis but differ in their spectrum of activity and resistance to beta-lactamase.

Uniqueness: This compound is unique in its stability against beta-lactamase and its broad spectrum of activity against both gram-positive and gram-negative bacteria . It also has a lower propensity for bacterial resistance compared to other beta-lactam antibiotics .

Properties

Molecular Formula |

C12H15NNaO5S |

|---|---|

Molecular Weight |

308.31 g/mol |

InChI |

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/t5-,6-,7+,11-;/m1./s1 |

InChI Key |

ZAHYBLKQUGVSKQ-VUKDEKJYSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O.[Na] |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O.[Na] |

Synonyms |

2-(2'-tetrahydrofuryl)-6-hydroxyethylpenem-3-carboxylate 6-hydroxyethyl-7-oxo-3-(2-tetrahydrofuryl)-4-thia-1-azabicyclo(3.2.0)hep-2-ene-2-carboxylic acid ALP 201 ALP-201 SUN 5555 SUN-5555 SUN5555 SY 5555 SY-5555 SY5555 WY 49605 WY-49605 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1240687.png)

![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)

![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)

![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)